

# Spiromesifen mode of action acetyl CoA carboxylase inhibitor

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## Compound Focus: Spiromesifen

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## Biochemical Mode of Action and Primary Effects

**Spiromesifen's** insecticidal and acaricidal activity stems from its inhibition of **acetyl-CoA carboxylase (ACCase)** [1] [2] [3]. ACCase is a key enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the first and rate-limiting step in **de novo fatty acid biosynthesis** [4] [5].

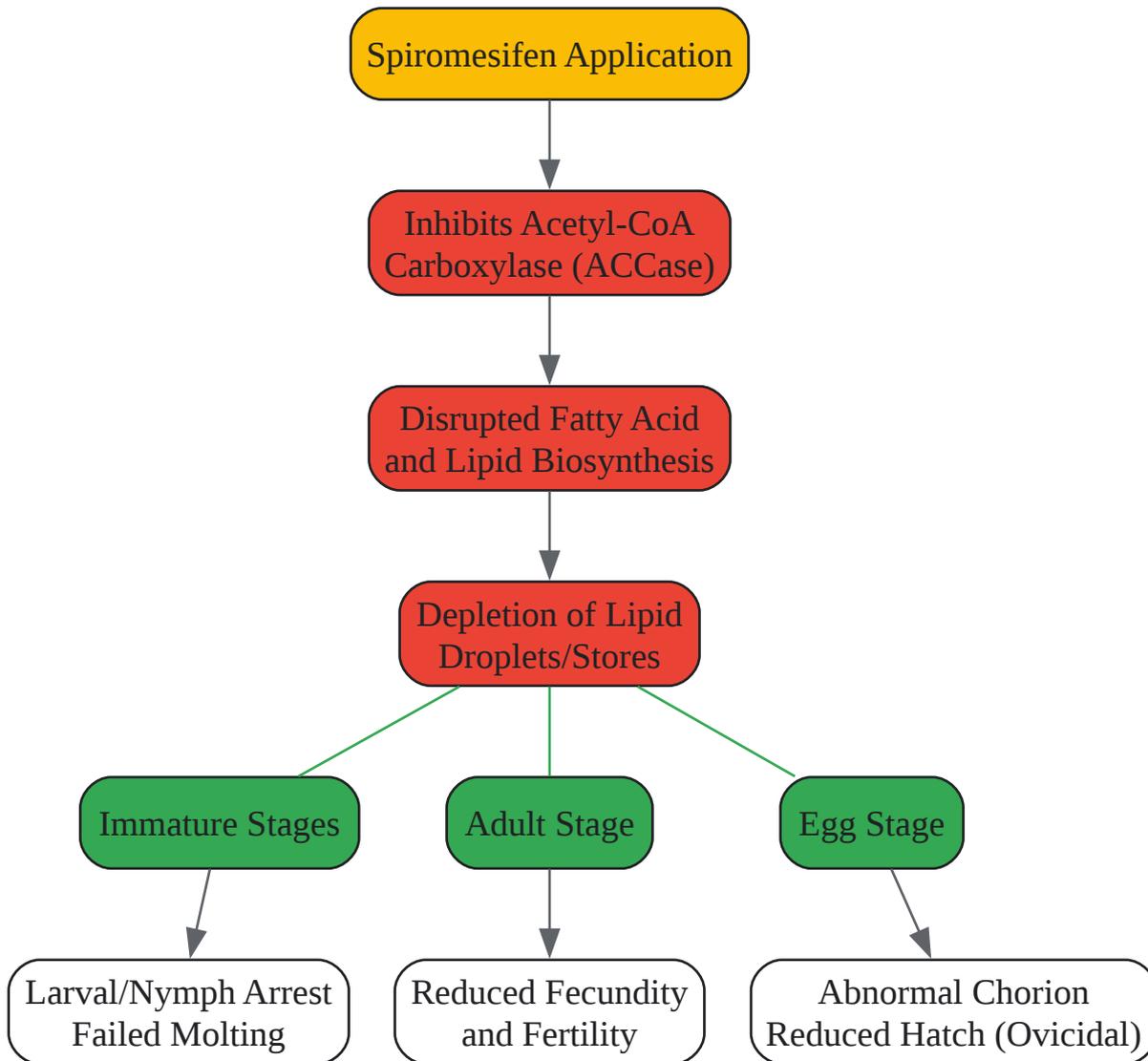
- **Molecular Target:** Acetyl-CoA carboxylase (ACCase) [2].
- **Biochemical Consequence:** Inhibition of the conversion of acetyl-CoA to malonyl-CoA [6] [5].
- **Cellular & Physiological Outcome:** A severe reduction in the synthesis of fatty acids, which are critical building blocks for complex lipids like triglycerides and phospholipids [4]. This leads to depleted energy stores (lipids) and disrupts the formation of vital structural components such as cell membranes and the insect's cuticle [1] [6].

This disruption in lipid metabolism manifests in several ways across the pest's life stages [1] [3]:

Affected Life Stage	Observed Effects
Immature Stages (Larvae/Nymphs)	Disrupted development, inability to molt properly, and early larval arrest [6] [3].
Adults	Reduced fecundity (number of eggs laid) and severely impaired fertility (egg viability) [1] [5].

Affected Life Stage	Observed Effects
Eggs	Ovicidal activity; eggs laid by treated females often have an abnormally perforated chorion and fail to hatch [1] [3].

The following diagram illustrates the cascade of effects resulting from ACCase inhibition.



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## Key Experimental Evidence and Protocols

The mode of action of **spiromesifen** has been elucidated through various experimental approaches across different model organisms.

## Studies on Target Pests (Whiteflies)

Research on *Bemisia tabaci* (whitefly) under laboratory conditions provided foundational data on toxicity and physiological impacts [1].

- **Protocol Summary:** Adult whiteflies and their juvenile stages were exposed to **spiromesifen** via leaf residue bioassays. Mortality, fecundity, and egg viability were assessed. Morphological changes in eggs and tissues were analyzed using **scanning electron microscopy (SEM)** and light microscopy [1].
- **Key Findings:**
  - **LC<sub>50</sub>** for eggs was **2.6 mg L<sup>-1</sup>** and for first instar nymphs was **0.5 mg L<sup>-1</sup>** [1].
  - Treatment with 0.5 mg L<sup>-1</sup> reduced fecundity by over **80%**, and fertility was almost completely suppressed [1].
  - Microscopy revealed **abnormally perforated chorions** in eggs and underdeveloped bacteriomes in nymphs [1].

## Research on Non-Target Model Organisms

Studies on organisms like zebrafish and nematodes have provided deeper insights into the broader physiological effects of ACCase inhibition.

**A. Zebrafish Embryo Model for Vascular Development** A 2022 study investigated the developmental toxicity of **spiromesifen** using transgenic zebrafish embryos [4].

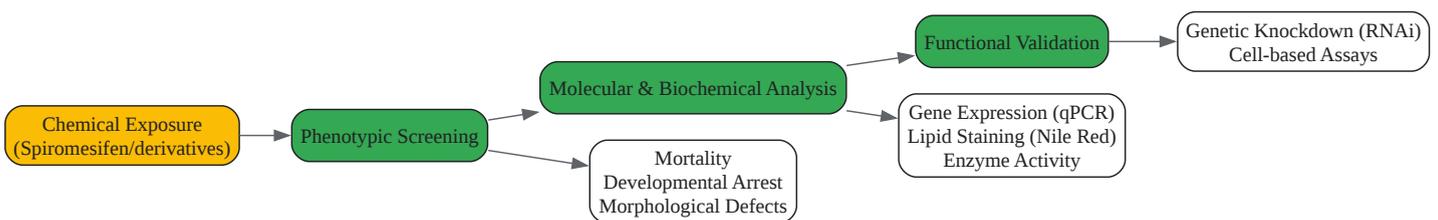
- **Protocol Summary:**
  - **Exposure:** Zebrafish embryos (Tg(flk1:EGFP) and Tg(fli1a:NGFP)) were exposed to various concentrations of **spiromesifen** (e.g., 0.1, 1, 10, 100 μM) from 6 hours post-fertilization (hpf) [4].
  - **Imaging:** Vascular development was observed and quantified using **fluorescence microscopy** at 36 hpf and 72 hpf [4].
  - **Gene Expression:** RNA was extracted from embryos for **qRT-PCR analysis** of genes in the VEGF signaling pathway (e.g., *hif1a*, *vegfa*, *flt1*, *kdr1*) [4].
  - **In vitro Validation:** Human Umbilical Vein Endothelial Cells (HUVECs) were used for cell viability (MTT) assays, wound healing (migration) tests, and cytoskeleton staining [4].

- **Key Findings: Spiromesifen** exposure caused significant vascular defects, including inhibited intersegmental vessel growth and disrupted caudal vein plexus remodeling. It also downregulated key vascular genes and impaired endothelial cell proliferation and migration [4].

**B. Nematode Model for Lipid Metabolism and Development** A 2020 study on *Caenorhabditis elegans* and the plant-parasitic nematode *Heterodera schachtii* confirmed that the related compound spirotetramat (which shares the same mode of action) acts as a developmental inhibitor by targeting ACC [6].

- **Protocol Summary:**
  - **Development Assay:** Nematode larvae (starved L1 of *C. elegans* or J2 of *H. schachtii*) were placed on a food source containing the active enol form of the insecticide. Developmental progression was monitored over several days [6].
  - **Lipid Staining:** Treated and control larvae were stained with **Nile Red** to visualize neutral lipid droplets via fluorescence microscopy [6].
  - **RNAi Validation:** Silencing of the ACC gene in *H. schachtii* was performed to confirm that the phenotype (larval arrest) matches the chemical inhibition [6].
- **Key Findings:** Exposure to 100  $\mu$ M of the inhibitor caused uniform **L1 larval arrest**. Nile Red staining revealed a near-complete **depletion of intestinal lipid droplets** in arrested larvae, confirming the blockage of lipid biosynthesis [6].

The experimental workflow in model organisms typically follows this path:



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## Resistance and Target-Site Mutations

Despite the absence of cross-resistance with other chemical groups initially reported [1], field resistance to **spiromesifen** can evolve. A key resistance mechanism involves a target-site mutation in the ACCase gene

itself.

- **Mutation:** A **glutamic acid to lysine substitution at position 645 (E645K)** in the ACCase of the greenhouse whitefly, *Trialeurodes vaporariorum* [7].
- **Experimental Identification:** This was identified by sequencing the full-length ACCase gene from resistant and susceptible strains and confirmed using a **TaqMan allelic discrimination assay** [7].
- **Significance:** This E645K mutation is strongly associated with resistance (up to 26-fold in some populations) and represents the first reported target-site resistance mechanism to an ACCase inhibitor in an arthropod [7].

## Quantitative Data Summary

The following table consolidates key quantitative findings from the research.

Parameter / Organism	Value / Effect	Context / Citation
ACCase Inhibition (General MoA)	Inhibition of lipid biosynthesis	[1] [4] [2]
LC <sub>50</sub> ( <i>Bemisia tabaci</i> egg)	2.6 mg L <sup>-1</sup>	Laboratory bioassay [1]
LC <sub>50</sub> ( <i>Bemisia tabaci</i> 1st instar)	0.5 mg L <sup>-1</sup>	Laboratory bioassay [1]
Fecundity Reduction	>80% (at 0.5 mg L <sup>-1</sup> )	Whitefly bioassay [1]
Larval Arrest ( <i>C. elegans</i> )	~100% (at 100 µM)	Developmental assay [6]
Resistance ( <i>T. vaporariorum</i> )	Up to 26-fold	Associated with E645K mutation [7]

## Relevance for Drug Development

For professionals in drug development, research on **spiromesifen** offers valuable insights.

- **Target Validation:** The severe developmental defects and lethality caused by ACCase inhibition in invertebrates and zebrafish underscore ACCase's critical role in cellular physiology, **validating it as a drug target** [4] [6].

- **Mechanism Insights:** Studying how **spiromesifen** inhibits ACCase (a biotin-dependent enzyme) can inform the design of small-molecule inhibitors for other ACCase-dependent pathways, such as those in cancer or metabolic diseases [8].
- **Resistance Monitoring:** Understanding the E645K target-site mutation is crucial for anticipating and monitoring potential resistance in both agricultural and therapeutic contexts [7].

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